1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-
Overview
Description
Preparation Methods
The synthesis of A-620223 involves the formation of the benzimidazole core structure followed by the introduction of the propylpiperidinyl group. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the propylpiperidinyl group: This involves the alkylation of the benzimidazole core with a propylpiperidine derivative under basic conditions.
Industrial production methods for A-620223 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
A-620223 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the propylpiperidinyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
A-620223 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying benzimidazole derivatives and their reactivity.
Biology: The compound is used to study the inhibition of PARP and its effects on DNA repair mechanisms.
Mechanism of Action
A-620223 exerts its effects by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, A-620223 prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells, which rely on PARP for survival .
Comparison with Similar Compounds
A-620223 is unique among PARP inhibitors due to its specific structure and potency. Similar compounds include:
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with a similar mechanism of action.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Veliparib: A PARP inhibitor investigated for its potential in various cancers.
A-620223 stands out due to its specific chemical structure, which provides high potency and selectivity for PARP inhibition.
Properties
IUPAC Name |
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSIHXHEHABEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181726 | |
Record name | A-620223 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272769-49-0 | |
Record name | A-620223 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272769490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A-620223 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07330 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | A-620223 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A-620223 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01FPW436S6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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